1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone
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Overview
Description
1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and dimethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides or quinones
Reduction: Reduced amines or alcohols
Substitution: Substituted indole derivatives
Scientific Research Applications
1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxyindol-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Aminoindol-1-YL)-2-(dimethylamino)ethanone
- 1-(6-Amino-5-methoxyindol-1-YL)-2-(methylamino)ethanone
Uniqueness
1-(6-Amino-5-methoxyindol-1-YL)-2-(dimethylamino)ethanone is unique due to the presence of both an amino group and a methoxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXBGNALPUIDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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